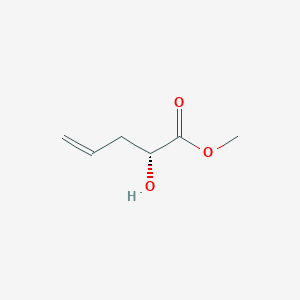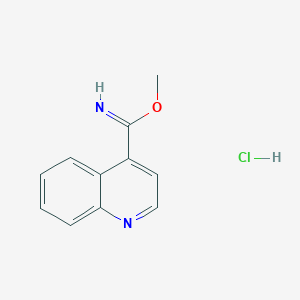
(Diisopropylamino) boron
Vue d'ensemble
Description
(Diisopropylamino) boron is a compound that has garnered significant interest in the field of synthetic organic chemistry. This compound is known for its unique properties and versatility in various chemical reactions. It is particularly valued for its ability to form stable complexes and its reactivity under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Diisopropylamino) boron can be synthesized through several methods. One common method involves the reaction of lithium diisopropylaminoborohydride with trimethylsilyl chloride at ambient conditions . This reaction produces monomeric this compound, which can be used in various applications.
Another method involves the reaction of potassium enolate of tert-butyl methyl ketone with bis-(diisopropylamino)boron chloride in tetrahydrofuran at room temperature. This reaction yields the bis(diisopropylamino)-boron enolate of tert-butyl methyl ketone in good isolated yields .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those mentioned above. The reactions are carried out in controlled environments to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (Diisopropylamino) boron undergoes various types of chemical reactions, including reduction, substitution, and borylation reactions. It is particularly effective in the reduction of esters and carbonyl compounds to the corresponding alcohols and nitriles to amines in the presence of catalytic amounts of lithium borohydride or lithium tetraphenylborate .
Common Reagents and Conditions: Common reagents used in reactions with this compound include lithium borohydride, lithium tetraphenylborate, and palladium catalysts. The reactions are typically carried out under mild conditions, making this compound a convenient reagent for various synthetic applications .
Major Products Formed: The major products formed from reactions involving this compound include alcohols, amines, and arylboronic acids. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Applications De Recherche Scientifique
(Diisopropylamino) boron has a wide range of scientific research applications. In chemistry, it is used as a reducing agent and a reagent for borylation reactions. It is also employed in the synthesis of complex organic molecules and as a catalyst in various organic transformations .
In biology and medicine, this compound is used in the development of new drugs and therapeutic agents. Its ability to form stable complexes with various biomolecules makes it a valuable tool in drug discovery and development .
In industry, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its versatility and reactivity under mild conditions make it an attractive reagent for large-scale industrial applications .
Mécanisme D'action
The mechanism of action of (diisopropylamino) boron involves its ability to form stable complexes with various substrates. This is achieved through the coordination of the boron atom with electron-rich centers in the substrate. The resulting complexes are highly reactive and can undergo various transformations, including reduction, substitution, and borylation reactions .
Comparaison Avec Des Composés Similaires
(Diisopropylamino) boron is unique in its ability to form stable complexes and its reactivity under mild conditions. Similar compounds include other aminoboranes, such as diethylaminoborane and dimethylaminoborane. These compounds share similar properties but differ in their reactivity and stability. For example, diethylaminoborane is less reactive than this compound, while dimethylaminoborane is more reactive but less stable .
Similar Compounds
- Diethylaminoborane
- Dimethylaminoborane
- Triethylaminoborane
- Trimethylaminoborane
These compounds are used in similar applications but differ in their reactivity and stability, making this compound a unique and valuable reagent in synthetic organic chemistry .
Propriétés
IUPAC Name |
N-boranyl-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16BN/c1-5(2)8(7)6(3)4/h5-6H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQFYIRWWLYXDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
BN(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16BN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Bis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B8005781.png)
![1,2-dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B8005808.png)
![(3S,5S)-5-[(2S)-2-azido-1-[4-methoxy-3-(3-methoxypropoxy)phenyl]-5-methylhexan-2-yl]-3-propan-2-yloxolan-2-one](/img/structure/B8005812.png)






